molecular formula C15H24BrNO2 B283355 N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine

N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine

Cat. No. B283355
M. Wt: 330.26 g/mol
InChI Key: QLFQFKRLZUGULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine, also known as BEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine involves its interaction with TAAR1. TAAR1 is a receptor that is activated by trace amines, which are endogenous compounds that are present in low concentrations in the brain. N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has been found to act as a selective agonist of TAAR1, meaning that it binds to the receptor and activates it. This leads to the activation of intracellular signaling pathways that ultimately result in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The release of these neurotransmitters is thought to be responsible for the biochemical and physiological effects of N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine.
Biochemical and Physiological Effects:
N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has been found to exhibit a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter release, N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has been shown to increase locomotor activity in rats and to enhance the reinforcing effects of cocaine. N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Specifically, N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has been found to decrease the levels of corticosterone, a hormone that is released in response to stress. These effects suggest that N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine may have potential applications in the treatment of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine in lab experiments is its selectivity for TAAR1. This allows researchers to study the role of TAAR1 in the brain without the confounding effects of other neurotransmitter systems. Another advantage of N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine is its potency, which allows for low concentrations to be used in experiments. However, there are also some limitations to using N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine. One limitation is its relatively short half-life, which requires frequent dosing in animal studies. Another limitation is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine. One area of interest is the development of new TAAR1 agonists with improved pharmacokinetic properties. Another area of interest is the study of the effects of N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine on other neurotransmitter systems, such as the opioid system. Additionally, the potential therapeutic applications of N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine in neurological and psychiatric disorders warrant further investigation. Overall, N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine represents a promising tool for studying the role of TAAR1 in the brain and for developing new therapies for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the reaction of 2-bromo-5-ethoxy-4-propoxybenzaldehyde with propylamine in the presence of a catalyst to form N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine. The product is then purified using column chromatography to obtain the final compound in high purity.

Scientific Research Applications

N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine is in the field of neuroscience. N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has been found to act as a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain. TAAR1 has been implicated in a variety of physiological and pathological processes, including drug addiction, schizophrenia, and depression. N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine has been shown to activate TAAR1 in vitro and in vivo, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine a valuable tool for studying the role of TAAR1 in the brain and for developing new therapies for neurological disorders.

properties

Molecular Formula

C15H24BrNO2

Molecular Weight

330.26 g/mol

IUPAC Name

N-[(2-bromo-5-ethoxy-4-propoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C15H24BrNO2/c1-4-7-17-11-12-9-14(18-6-3)15(10-13(12)16)19-8-5-2/h9-10,17H,4-8,11H2,1-3H3

InChI Key

QLFQFKRLZUGULR-UHFFFAOYSA-N

SMILES

CCCNCC1=CC(=C(C=C1Br)OCCC)OCC

Canonical SMILES

CCCNCC1=CC(=C(C=C1Br)OCCC)OCC

Origin of Product

United States

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